molecular formula C10H8O3 B8809229 3-Butenoic acid, 2-oxo-4-phenyl-

3-Butenoic acid, 2-oxo-4-phenyl-

Cat. No.: B8809229
M. Wt: 176.17 g/mol
InChI Key: YQOUMBVFEWZLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butenoic acid, 2-oxo-4-phenyl- is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Butenoic acid, 2-oxo-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butenoic acid, 2-oxo-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

2-oxo-4-phenylbut-3-enoic acid

InChI

InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI Key

YQOUMBVFEWZLME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium pyruvate (60.5 g, 0.55 mol) was first added to a cold (0° C.) 1N aqueous solution of sodium hydroxide (550 ml). Benzaldehyde (53 g, 0.55 mol) was then added at such a rate that the temperature was maintained below 5° C. The reaction mixture was then aged four hours at 0° C. with good agitation. Following the age period, the mixture was acidified to pH 1.0 with 6N HCl maintaining a temperature of 0°-5° C. After acidification, the benzalpyruvic acid product was extracted with 500 ml ethyl acetate. Yield: 75-77% by HPLC analysis. Anal. Calcd. for C10H7O3K: C, 56.08; H, 3.30; K, 18.21. Found: C, 56.11; H, 3.31; K, 18.20. 1H NMR (acetone-d6) δ: 7.2 (d, 1H), 7.8 (d, 1H), 7.5 (s, 5H). IR (KBr) cm-1 : 3500sb, 3050-2900s, 1740s, 1695s, 1230s, 1020s.
Name
Sodium pyruvate
Quantity
60.5 g
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reactant
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[Compound]
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aqueous solution
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reactant
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550 mL
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solvent
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53 g
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reactant
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Yield
75%

Synthesis routes and methods II

Procedure details

Furthermore, the pyruvic acid compound (I) can also be produced, for example, in accordance with: (1) the process in which benzaldehyde and sodium pyruvate are condensed together to give benzalpyruvic acid, and the benzalpyruvic acid is then reacted with ethyl chloroformate to give ethyl benzalpyruvate, and the ethyl benzalpyruvate is then reduced [EP387058]; or (2) the process in which phenetyl bromide is reacted with carbon monoxide in the presence of a cobalt carbonyl catalyst [J. Mol. Cat., 88, 295(1994)]. The process for producing the pyruvic acid compound (I) as the starting material is not limited to these processes, either of which can be used as the production process for the starting material in the present invention.
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( 1 )
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Name
sodium pyruvate
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Reaction Step Four

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